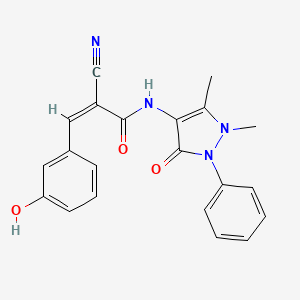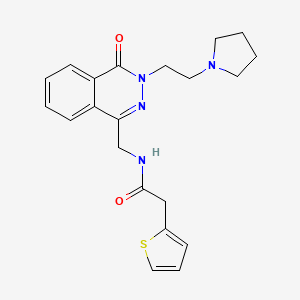![molecular formula C11H8N6O2S B2366174 3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1984183-52-9](/img/structure/B2366174.png)
3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one" is a complex heterocyclic molecule. Its structure, featuring a combination of thiophene, oxadiazole, triazole, and pyrazinone rings, makes it a subject of interest in various fields of scientific research due to its potential biological activity and chemical versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of "3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one" involves multi-step reactions. Typically, it starts with the formation of the 1,2,4-oxadiazole ring through cyclization of a nitrile oxide intermediate with thiophene-3-carboxamide. This intermediate is then reacted with hydrazine to form the triazole ring, followed by cyclization with an appropriate acylating agent to yield the final product.
Industrial Production Methods: : Industrial methods for the large-scale production of this compound would likely involve optimization of the aforementioned synthetic routes, focusing on yield improvement, cost reduction, and process safety. Catalysts, solvent systems, and reaction conditions would be carefully selected to ensure scalability.
Análisis De Reacciones Químicas
Types of Reactions: : The compound undergoes various chemical reactions:
Oxidation: : Oxidative processes can modify the heterocyclic rings, potentially yielding derivatives with different properties.
Reduction: : Reduction reactions, particularly on the oxadiazole ring, can lead to the formation of less complex intermediates.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions of the thiophene and oxadiazole rings.
Common Reagents and Conditions: : Typical reagents might include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminium hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions would be tailored to the desired transformation, often involving controlled temperatures and specific solvents.
Major Products: : The products formed depend on the type of reaction. For instance, oxidation might lead to sulfoxides or sulfones of the thiophene ring, whereas substitution reactions might introduce various functional groups such as halogens or alkyl chains at specific positions.
Aplicaciones Científicas De Investigación
Chemistry: : This compound serves as a precursor or intermediate in the synthesis of other complex molecules, particularly in the development of new materials with desired chemical properties.
Biology: : Due to its heterocyclic nature, it exhibits potential as a bioactive molecule. It can be studied for its interactions with biological macromolecules like proteins and nucleic acids, and its effects on cellular processes.
Medicine: : The structure suggests potential pharmaceutical applications, particularly in designing drugs with antimicrobial, antifungal, or anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.
Industry: : In industrial applications, this compound might be used in the development of new materials with specific electronic, optical, or mechanical properties, given the versatility of its heterocyclic rings.
Mecanismo De Acción
The compound exerts its effects through specific interactions with molecular targets, which could include enzymes, receptors, or nucleic acids. The mechanism typically involves binding to the active site of a target molecule, leading to inhibition or activation of a biological pathway. For instance, if the compound acts on an enzyme, it might function as an inhibitor, preventing the enzyme from catalyzing its substrate.
Comparación Con Compuestos Similares
Similar Compounds: : Examples of similar compounds include:
3-(4-Chlorophenyl)-1,2,4-oxadiazole: : Another oxadiazole derivative with different substituent groups.
1,2,3-Triazolo[1,5-a]pyridine: : A structurally similar triazole compound with a pyridine ring.
Thiophene-2-carboxamide: : A simpler thiophene derivative used in similar synthetic routes.
Uniqueness: : The uniqueness of "3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one" lies in its multi-functional nature, combining several heterocyclic rings that confer a wide range of chemical reactivity and potential biological activity not typically found in simpler analogs.
The intricate structure of this compound provides numerous possibilities for chemical modification, making it a versatile molecule in both scientific research and industrial applications. How did you come across this compound?
Propiedades
IUPAC Name |
3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-6,7-dihydro-5H-triazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6O2S/c18-10-8-7(14-16-17(8)3-2-12-10)11-13-9(15-19-11)6-1-4-20-5-6/h1,4-5H,2-3H2,(H,12,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXCXKNZMJQDJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(N=N2)C3=NC(=NO3)C4=CSC=C4)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B2366098.png)
![[5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate](/img/structure/B2366099.png)

![1-(4-Bromobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2366102.png)



![3-tert-butyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B2366107.png)

